molecular formula C14H20BrN B13979811 1-Benzyl-3-(2-bromoethyl)piperidine

1-Benzyl-3-(2-bromoethyl)piperidine

Cat. No.: B13979811
M. Wt: 282.22 g/mol
InChI Key: MCPLUQFNHSRIGF-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-bromoethyl)piperidine is a functionalized piperidine derivative designed for use as a key synthetic intermediate and building block in medicinal chemistry and drug discovery research. Piperidine rings are a privileged scaffold found in numerous biologically active molecules . The bromoethyl side chain on the piperidine core provides a reactive handle for further chemical modifications, making this compound a versatile precursor for the development of novel molecular probes and potential therapeutic agents. Research involving similar 1-benzylpiperidine structures has shown their relevance in the design of ligands for central nervous system targets, including acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research and neuropeptide FF receptors, which are involved in modulating opioid-induced effects . This compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C14H20BrN

Molecular Weight

282.22 g/mol

IUPAC Name

1-benzyl-3-(2-bromoethyl)piperidine

InChI

InChI=1S/C14H20BrN/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2

InChI Key

MCPLUQFNHSRIGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CCBr

Origin of Product

United States

Preparation Methods

The preparation of 1-Benzyl-3-(2-bromoethyl)piperidine typically involves multi-step synthetic routes starting from piperidine derivatives or related intermediates such as 1-benzyl-3-piperidone or N-benzylglycine esters. The key synthetic challenges include selective substitution at the 3-position of the piperidine ring and the introduction of the 2-bromoethyl side chain.

Preparation Methods Analysis

Synthesis via 1-Benzyl-3-piperidone Hydrochloride Intermediates

A prominent approach involves the preparation of 1-benzyl-3-piperidone hydrochloride as a key intermediate, which is then functionalized to introduce the 2-bromoethyl substituent.

Preparation of 1-Benzyl-3-piperidone Hydrochloride

Three main routes to 1-benzyl-3-piperidone hydrochloride have been reported:

Route Starting Material Key Steps Yield/Remarks Reference
1 γ-Butyrolactone Benzylamine aminolysis, hydrochloric acid hydrolysis, esterification, bromoacetate condensation, cyclization Low overall yield (~18.27%) Chinese Journal of Pharmaceuticals, 2004
2 3-Pyridone Platinum dioxide catalytic hydrogenation to 3-hydroxy piperidine, N-benzylation, oxidation to carbonyl More efficient, selective Synlett, 2006
3 N-Benzylglycine ethyl ester (Intermediate IV) Alkylation with 4-halo ethyl butyrate, base treatment, acid hydrolysis, recrystallization High purity (~98.2%), scalable CN Patent CN105622444A/B

The third route is preferred for its efficiency and scalability. It involves:

  • Step 1: Preparation of N-benzylglycine ethyl ester (Intermediate IV) by reaction of benzylamine with 2-ethyl chloroacetate in acetonitrile with triethylamine as base.
  • Step 2: Alkylation of Intermediate IV with 4-halo ethyl butyrate (4-chloro or 4-bromo derivatives) in organic solvents such as chloroform or toluene, in the presence of alkali (e.g., sodium carbonate, potassium carbonate).
  • Step 3: Base treatment to adjust pH to 6–8, extraction, drying, and concentration to obtain Intermediate II.
  • Step 4: Acid hydrolysis with hydrochloric acid, followed by crystallization from solvents like acetonitrile, ethyl acetate, or isopropanol to yield 1-benzyl-3-piperidone hydrochloride.

This method offers a balance of yield, purity, and operational simplicity, making it suitable for industrial applications.

Functionalization to 1-Benzyl-3-(2-bromoethyl)piperidine

Data Tables Summarizing Key Reaction Conditions

Step Reagents/Conditions Solvents Temperature Yield/Purity Notes
Preparation of Intermediate IV Benzylamine, 2-ethyl chloroacetate, triethylamine Acetonitrile 25–28 °C 104% (crude), 98.2% purity Reaction monitored by HPLC
Alkylation to Intermediate III 4-chloro or 4-bromo ethyl butyrate, sodium carbonate Chloroform, toluene, or benzene Room temperature High yield Molar ratio intermediate:alkali ~1:1–3
Hydrolysis to 1-benzyl-3-piperidone hydrochloride Hydrochloric acid, recrystallization solvents (acetonitrile, ethyl acetate) - Reflux or room temp High purity crystalline product Crystallization critical for purity
Alkylation to 1-Benzyl-3-(2-bromoethyl)piperidine 2-bromoethyl bromide, base (e.g., K2CO3) Suitable organic solvent Ambient or reflux Variable, purification required Standard alkylation reaction

Full Research Findings and Notes

  • The preparation of 1-benzyl-3-piperidone hydrochloride is a critical step, with multiple routes explored. The method via N-benzylglycine ethyl ester alkylation is favored for efficiency and scalability.
  • The choice of alkali and solvent in the alkylation step significantly affects yield and purity. Sodium carbonate and chloroform or toluene are commonly used.
  • Crystallization from solvents such as acetonitrile or ethyl acetate is essential to obtain high-purity 1-benzyl-3-piperidone hydrochloride.
  • The subsequent introduction of the 2-bromoethyl group typically involves alkylation of the piperidine nitrogen or carbon centers with 2-bromoethyl halides under basic conditions, though detailed protocols vary and may require optimization.
  • Advanced synthetic methods including palladium-catalyzed cross-coupling and Shapiro reactions offer alternative routes for related benzylpiperidine derivatives, potentially adaptable for 1-benzyl-3-(2-bromoethyl)piperidine synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-bromoethyl)piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or THF.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products:

    Nucleophilic Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of reduced piperidine derivatives.

Scientific Research Applications

1-Benzyl-3-(2-bromoethyl)piperidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-bromoethyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyl and bromoethyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-Benzyl-3-(2-bromoethyl)piperidine and related piperidine derivatives in terms of structure, reactivity, and applications:

Compound Name CAS Number Key Substituents Structural Differences Key Properties/Applications
1-Benzyl-3-(2-bromoethyl)piperidine Not specified 1-Benzyl, 3-(2-bromoethyl) Bromoethyl group at position 3 Reactive intermediate for alkylation/SN2 reactions; potential pharmacophore modification
1-Benzyl-4-bromopiperidin-3-one 775225-43-9 1-Benzyl, 4-bromo, 3-keto Bromine at position 4; ketone at position 3 Electrophilic ketone for nucleophilic addition; used in heterocyclic synthesis
1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate 310454-53-6 1-Benzyl, 3-ethyl ester Ester groups at positions 1 and 3 Hydrolysis-prone; used as a protecting group or ester prodrug
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 167414-75-7 1-Benzyl, 4-(ethoxycarbonylpropyl) Ethoxycarbonylpropyl chain at position 4 Low hazard profile; used in peptide mimetics
1-Benzyl-3-(piperidin-1-ylmethyl)piperidine Not specified 1-Benzyl, 3-(piperidinylmethyl) Piperidinylmethyl group at position 3 Sterically bulky; enantioselective synthesis via asymmetric hydrogenation

Key Comparative Insights

Reactivity: The bromoethyl group in 1-Benzyl-3-(2-bromoethyl)piperidine enables nucleophilic substitution (e.g., with amines or thiols), distinguishing it from non-halogenated analogs like 1-Benzyl-3-(piperidin-1-ylmethyl)piperidine, which undergoes hydrogenation or reductive amination . Compared to 1-Benzyl-4-bromopiperidin-3-one, the bromine position (3 vs. 4) and ketone functionality alter reactivity: the latter participates in aldol condensations, while the former is suited for alkylation .

Synthetic Utility :

  • Ester-containing derivatives (e.g., 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate) are less reactive toward electrophiles but serve as hydrolyzable prodrugs or intermediates in carboxylate-based coupling .
  • The bromoethyl group in the target compound allows modular derivatization, making it superior for introducing secondary functional groups in multi-step syntheses .

Biological Interactions: Piperidine derivatives with bulky substituents (e.g., piperidinylmethyl groups) exhibit enhanced binding to hydrophobic enzyme pockets, as seen in molecular docking studies of benzohomoadamantane-urea analogs .

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